REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:3]=1N.[F:15][B-](F)(F)F.[H+].N(OCCC(C)C)=O>O1CCCC1.O>[F:15][C:3]1[C:2]([CH3:1])=[CH:7][CH:6]=[CH:5][C:4]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2|
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Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C1=CC=CC=C1)N
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
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F[B-](F)(F)F.[H+]
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.2 g
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Type
|
reactant
|
Smiles
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N(=O)OCCC(C)C
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred for 15 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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After complete addition
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Type
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FILTRATION
|
Details
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filtered
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Type
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WASH
|
Details
|
The filter cake was rinsed successively with 50 ml each of 5% aqueous tetrafluoroboric acid, cold methanol, and cold diethyl ether
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Type
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ADDITION
|
Details
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The filter cake was added to 100 ml of toluene
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Type
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STIRRING
|
Details
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the mixture stirred
|
Type
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TEMPERATURE
|
Details
|
heated at 60° until the solid
|
Type
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DISSOLUTION
|
Details
|
dissolved
|
Type
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CUSTOM
|
Details
|
bubbling
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
held at room temperature for two days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
separation of an oil
|
Type
|
CUSTOM
|
Details
|
The toluene was decanted from the oil
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a second oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel, elution by toluene:n-heptane (6:94)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |